molecular formula C24H25FN4O4S B2470920 Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-49-2

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2470920
CAS RN: 946241-49-2
M. Wt: 484.55
InChI Key: AGUVKPNYXYMNCR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a quinazoline ring, and a fluorophenyl group . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . Quinazoline derivatives also have a wide range of pharmacological profiles .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the quinazoline ring. The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could adopt a chair conformation . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for certain biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the quinazoline ring could potentially undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, certain piperazine derivatives are known to inhibit human Equilibrative Nucleoside Transporters .

Future Directions

Future research could focus on further exploring the biological activity of this compound and its derivatives, as well as optimizing its synthesis. The development of more selective and potent derivatives could also be a focus of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the addition of methyl 4-oxobutanoate. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "methyl 4-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the intermediate.", "Step 2: Addition of methyl 4-oxobutanoate to the intermediate obtained in step 1 in the presence of a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to form the final intermediate.", "Step 3: Cyclization of the final intermediate obtained in step 2 in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the cyclized intermediate.", "Step 4: Esterification of the cyclized intermediate obtained in step 3 with methanol in the presence of a suitable esterifying agent such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the final product." ] }

CAS RN

946241-49-2

Product Name

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C24H25FN4O4S

Molecular Weight

484.55

IUPAC Name

methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34)

InChI Key

AGUVKPNYXYMNCR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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